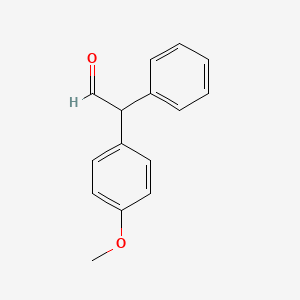

2-(4-Methoxyphenyl)-2-phenylacetaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-phenylacetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-14-9-7-13(8-10-14)15(11-16)12-5-3-2-4-6-12/h2-11,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJVMUOSLUIDBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methoxyphenyl 2 Phenylacetaldehyde

Strategies Involving Carbon-Carbon Bond Formation

The construction of the 2,2-diarylacetaldehyde framework is a pivotal step in the synthesis of the target compound. This section details strategies that rely on the formation and rearrangement of key intermediates to achieve this structure.

Rearrangement Reactions from Epoxide Precursors

The rearrangement of epoxides, specifically 2-(4-methoxyphenyl)-2-phenyloxirane, presents a powerful and atom-economical approach to 2-(4-methoxyphenyl)-2-phenylacetaldehyde. This transformation, a variant of the Meinwald rearrangement, involves the migration of a phenyl or aryl group to an adjacent carbon atom upon epoxide ring-opening.

The Meinwald rearrangement is a classic acid-catalyzed isomerization of an epoxide to a carbonyl compound. rsc.org In the context of 2-(4-methoxyphenyl)-2-phenyloxirane, this reaction proceeds via the opening of the epoxide ring to form a carbocation intermediate, followed by a 1,2-aryl shift to yield the final aldehyde product. rsc.org The regioselectivity of this rearrangement is influenced by the migratory aptitude of the substituents on the epoxide ring.

The mechanism is initiated by the coordination of a Lewis or Brønsted acid to the epoxide oxygen, which facilitates the cleavage of a carbon-oxygen bond. rsc.org This results in the formation of a carbocation at the more substituted carbon atom. Subsequent migration of one of the aryl groups to the adjacent carbocation center, followed by deprotonation, affords the desired diarylacetaldehyde.

A variety of Lewis acids can be employed to catalyze the rearrangement of 2-(4-methoxyphenyl)-2-phenyloxirane. These catalysts activate the epoxide towards ring-opening and subsequent rearrangement. For instance, iridium trichloride (B1173362) (IrCl₃) has been shown to be an effective catalyst for the Meinwald rearrangement of various epoxides, including stilbene (B7821643) oxides, under mild conditions. erowid.org In a typical reaction, cis- or trans-stilbene (B89595) oxide rearranges to diphenylacetaldehyde (B122555) in high yield when treated with a catalytic amount of IrCl₃ in tetrahydrofuran (B95107) (THF) at 50°C. erowid.org This methodology can be extended to substituted stilbene oxides, such as the methoxy-substituted precursor of the target compound.

The choice of Lewis acid can significantly influence the reaction's efficiency and selectivity. Other Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) and lithium perchlorate (B79767) (LiClO₄), have also been investigated for the rearrangement of styrene (B11656) oxide derivatives. core.ac.uk

Table 1: Lewis Acid-Catalyzed Rearrangement of Stilbene Oxides

| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | trans-Stilbene oxide | IrCl₃ (1) | THF | 50 | 2 | Diphenylacetaldehyde | 99 |

| 2 | cis-Stilbene oxide | IrCl₃ (1) | THF | 50 | 2 | Diphenylacetaldehyde | 99 |

Data sourced from a study on the iridium-catalyzed Meinwald rearrangement. erowid.org

Brønsted-acidic ionic liquids (BAILs) have emerged as green and reusable catalysts for a variety of acid-catalyzed transformations. rsc.org These ionic liquids can act as both the catalyst and the reaction medium, simplifying product isolation and catalyst recycling. rsc.org In the synthesis of this compound, a BAIL can protonate the epoxide oxygen, initiating the rearrangement cascade.

While specific examples for the rearrangement of 2-(4-methoxyphenyl)-2-phenyloxirane using BAILs are not extensively documented, the principle has been demonstrated in other acid-catalyzed reactions. For example, the esterification of carboxylic acids with alcohols proceeds efficiently in the presence of a halogen-free Brønsted acidic ionic liquid, N-methyl-2-pyrrolidonium methyl sulfonate ([NMP]⁺CH₃SO₃⁻), with the ionic liquid being easily recycled. rsc.org This suggests the potential of BAILs as effective catalysts for the desired epoxide rearrangement.

Microwave irradiation has been shown to significantly accelerate the rate of organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. anton-paar.com The application of microwave technology to the Meinwald rearrangement offers a more efficient route to this compound.

A notable example is the organic acid-base-co-catalyzed tandem Meinwald rearrangement and annulation of styrylepoxides, which is effectively promoted by microwave irradiation. rsc.orgrsc.org In this process, the epoxide undergoes an acid-catalyzed Meinwald rearrangement, and the resulting aldehyde intermediate is then subjected to further transformations. rsc.orgrsc.org When the reaction was conducted under microwave irradiation at 200°C, the desired product was obtained in a significantly reduced reaction time of 1 hour, compared to 24 hours under conventional heating, while maintaining a high yield. rsc.org

Table 2: Comparison of Conventional and Microwave-Assisted Meinwald Rearrangement

| Entry | Heating Method | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Conventional (Mesitylene reflux) | ~165 | 24 | 84 |

| 2 | Microwave | 200 | 1 | 84 |

Data adapted from a study on the tandem Meinwald rearrangement of styrylepoxides. rsc.org

Oxidative Rearrangements of Stilbene Derivatives

An alternative and powerful strategy for the synthesis of 2,2-diarylacetaldehydes involves the oxidative rearrangement of stilbene derivatives. In this approach, 4-methoxystilbene is oxidized and rearranged in a single pot to afford the target aldehyde or a closely related precursor.

A one-pot, oxone-mediated, and iodine-catalyzed oxidative rearrangement of stilbenes has been developed to produce 2,2-diaryl-2-hydroxyacetaldehydes. nih.govnih.gov Control experiments have revealed that a 2,2-diarylacetaldehyde is initially formed, which then undergoes subsequent α-hydroxylation under the reaction conditions. nih.govnih.gov This method is compatible with a range of substituted stilbenes, including those with electron-donating groups like the methoxy (B1213986) group present in the precursor to the target compound. nih.gov The reaction of 4-methoxystilbene under these conditions would be expected to proceed through the intermediate formation of this compound.

Table 3: Oxidative Rearrangement of Substituted Stilbenes

| Entry | Stilbene Substituent (para) | Product | Yield (%) |

| 1 | -H | 2,2-Diphenyl-2-hydroxyacetaldehyde | 66 |

| 2 | -OCH₃ | 2-Hydroxy-2-(4-methoxyphenyl)-2-phenylacetaldehyde | 48 |

| 3 | -CH₃ | 2-Hydroxy-2-phenyl-2-(p-tolyl)acetaldehyde | 52 |

| 4 | -Cl | 2-(4-Chlorophenyl)-2-hydroxy-2-phenylacetaldehyde | 55 |

Data sourced from a study on the oxidative rearrangement of stilbenes. nih.gov

Approaches from Alcohol Precursors

The most direct and common strategy for synthesizing aldehydes is the oxidation of the corresponding primary alcohol. This approach is highly favored for its efficiency and predictability.

Oxidation of 2-(4-Methoxyphenyl)-2-phenylethanol

The principal route to this compound involves the selective oxidation of its immediate precursor, 2-(4-methoxyphenyl)-2-phenylethanol. This transformation requires an oxidizing agent that is potent enough to convert the primary alcohol to an aldehyde but mild enough to prevent over-oxidation to the corresponding carboxylic acid, a common side product in such reactions. The choice of oxidant is critical for achieving a high yield of the desired aldehyde.

Utilization of Specific Oxidizing Agents (e.g., IBX, Oxone, TEMPO)

Modern synthetic chemistry offers a toolkit of selective oxidizing agents that are well-suited for the conversion of primary alcohols to aldehydes. These reagents offer distinct advantages in terms of reaction conditions, selectivity, and operational simplicity.

2-Iodoxybenzoic Acid (IBX): IBX is a hypervalent iodine reagent widely recognized for its mild and efficient oxidation of alcohols to carbonyl compounds. commonorganicchemistry.comacs.org It is particularly useful for preparing aldehydes from primary alcohols. wikipedia.org A key characteristic of IBX is its insolubility in most common organic solvents, except for DMSO. audreyli.com This property allows for a simple workup procedure where the reagent and its byproduct, 2-iodobenzoic acid, can be removed by filtration. audreyli.com While stoichiometric amounts of IBX are often used, catalytic versions have been developed where IBX is generated in situ from less hazardous precursors like 2-iodobenzoic acid using a co-oxidant. organic-chemistry.org

Oxone: Oxone, a trade name for potassium peroxymonosulfate (B1194676) (2KHSO₅·KHSO₄·K₂SO₄), is an inexpensive, stable, and environmentally benign oxidizing agent. acsgcipr.org While it can oxidize alcohols directly, over-oxidation can be an issue. acsgcipr.org More commonly, Oxone is employed as a terminal oxidant in catalytic cycles. organic-chemistry.org For instance, it can be used to regenerate a primary oxidant, such as IBX or a TEMPO-based catalyst, allowing the primary oxidant to be used in catalytic quantities. organic-chemistry.orggoogle.com Systems combining Oxone with sodium chloride have been shown to effectively oxidize benzylic alcohols to their corresponding aldehydes. tandfonline.com

TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): TEMPO is a stable nitroxyl (B88944) radical that serves as a highly selective catalyst for the oxidation of primary alcohols to aldehydes. gychbjb.com TEMPO-mediated oxidations are characterized by their mild reaction conditions and excellent chemoselectivity, with negligible over-oxidation to carboxylic acids. nih.gov These systems require a stoichiometric co-oxidant to regenerate the active oxoammonium salt from the TEMPO radical. windows.net Common co-oxidants include sodium hypochlorite (B82951) (bleach) or, in metal-catalyzed systems, molecular oxygen or air, often in the presence of a copper catalyst. nih.govwindows.net The TEMPO/copper catalyst system is particularly effective for the aerobic oxidation of benzylic alcohols. nih.gov

| Oxidizing System | Typical Conditions | Key Advantages | Considerations |

|---|---|---|---|

| IBX | DMSO or reflux in non-polar solvents (e.g., EtOAc) audreyli.com | Mild, high-yielding, simple filtration workup audreyli.com | Insoluble in most solvents, potentially shock-sensitive commonorganicchemistry.com |

| Oxone (as co-oxidant) | Aqueous or biphasic systems, often with a catalyst (e.g., TEMPO, Iodo-reagents) organic-chemistry.orgtandfonline.com | Inexpensive, environmentally friendly, stable solid acsgcipr.org | Can lead to over-oxidation if not controlled acsgcipr.org |

| TEMPO/Co-oxidant | Biphasic (e.g., CH₂Cl₂/H₂O) or organic solvent with a catalyst (e.g., Cu(I)) nih.govwindows.net | Highly selective for primary alcohols, mild conditions, can use air as terminal oxidant gychbjb.comnih.gov | TEMPO is relatively expensive, requires a stoichiometric co-oxidant tandfonline.com |

Catalytic Dehydrogenation Methods

A modern, atom-economical alternative to traditional oxidation is acceptorless alcohol dehydrogenation (AAD). This process converts an alcohol to a carbonyl compound with the concurrent release of molecular hydrogen (H₂), a valuable byproduct. cardiff.ac.uk This method avoids the use of stoichiometric oxidants, making it an environmentally attractive "green" chemical process.

The dehydrogenation of benzylic alcohols, such as 1-phenylethanol (B42297) (a structural analog of the required precursor), has been effectively demonstrated using heterogeneous palladium catalysts. cardiff.ac.ukbath.ac.uk Systems using palladium on carbon (Pd/C) or palladium on titania (Pd/TiO₂) have shown high activity and selectivity for converting the alcohol to the corresponding ketone (or aldehyde for a primary alcohol) at elevated temperatures. cardiff.ac.ukcardiff.ac.ukbath.ac.uk The reaction is typically performed in a high-boiling inert solvent, and the continuous removal of the generated hydrogen can drive the reaction to completion. This methodology is directly applicable to the dehydrogenation of 2-(4-methoxyphenyl)-2-phenylethanol.

| Catalyst System | Substrate Example | Key Features |

|---|---|---|

| Pd/C cardiff.ac.uk | 1-Phenylethanol | Readily available heterogeneous catalyst, enables co-production of H₂. cardiff.ac.uk |

| Pd/TiO₂ cardiff.ac.ukbath.ac.uk | 1-Phenylethanol | High turnover frequency (TOF) and selectivity, can be recycled. cardiff.ac.ukbath.ac.uk |

Indirect Synthetic Pathways

Indirect pathways involve the construction of the target molecule through multi-step sequences, often starting from simpler, more readily available precursors. These routes offer flexibility but typically involve more synthetic steps.

Derivatization from Related Phenylacetaldehyde (B1677652) Analogues

The synthesis of this compound could conceptually be achieved by modifying existing phenylacetaldehyde structures. Phenylacetaldehyde and its derivatives are important compounds in their own right, with established synthetic routes. wikipedia.org For example, substituted phenylacetaldehydes can be synthesized from readily available toluene (B28343) derivatives through intermediates like styrylamines, which are then hydrolyzed. tandfonline.com

While theoretically possible, the direct introduction of the 4-methoxyphenyl (B3050149) group onto the α-carbon of phenylacetaldehyde (or the phenyl group onto 2-(4-methoxyphenyl)acetaldehyde) via methods like enolate arylation is synthetically challenging and prone to side reactions such as self-condensation. Therefore, such derivatization approaches are less common than convergent syntheses that build the carbon skeleton first, followed by functional group manipulation.

Multi-step Convergent Syntheses

Convergent syntheses involve preparing different fragments of the target molecule separately and then combining them in the later stages of the synthesis. A plausible convergent route to this compound would first focus on constructing the precursor alcohol, 2-(4-methoxyphenyl)-2-phenylethanol.

One logical approach would involve the synthesis of an ester, such as ethyl 2-(4-methoxyphenyl)-2-phenylacetate, which can then be reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The synthesis of the α,α-disubstituted ester itself could be achieved through several C-C bond-forming strategies, such as the α-arylation of the enolate derived from ethyl (4-methoxyphenyl)acetate. The final step in this sequence would be the selective oxidation of the resulting primary alcohol to the target aldehyde, as described in section 2.2.1.

Optimization of Reaction Conditions

The conversion of 1,2-diols to carbonyl compounds, known as the pinacol (B44631) rearrangement, is highly dependent on the reaction environment. researchgate.netwikipedia.org The process involves the formation of a carbocation intermediate, and its stability, along with the migratory aptitude of the neighboring groups, dictates the reaction's outcome. libretexts.orgchemistrysteps.com For the synthesis of this compound from its corresponding diol, the key steps involve the protonation of the tertiary hydroxyl group, loss of water to form a stable tertiary carbocation, and a subsequent 1,2-hydride shift to yield the final aldehyde product. Optimizing solvent, temperature, catalyst, and reaction time is crucial for efficient synthesis.

Solvent Effects in this compound Synthesis

The choice of solvent plays a significant role in the pinacol rearrangement, primarily by influencing the stability of the carbocation intermediate.

Detailed Research Findings: Studies on pinacol rearrangements show that solvent polarity can directly affect conversion rates and product yields. researchgate.net Polar solvents are generally found to facilitate the rearrangement process by stabilizing the charged intermediate. researchgate.net For analogous rearrangements, toluene has been successfully used as a solvent. core.ac.uk In some cases, particularly with heterogeneous catalysts, the reaction can even be performed under solvent-less (neat) conditions, which offers significant environmental and processing advantages. core.ac.uk

Theoretical studies suggest that in non-ionizing, less polar solvents, the mechanism may shift from a stepwise pathway involving a distinct carbocation to a more concerted process. masterorganicchemistry.com The selection of the solvent is therefore a critical parameter to balance reaction rate, selectivity, and green chemistry principles.

| Solvent | Polarity | Observed Effect | Reference |

|---|---|---|---|

| Toluene | Nonpolar | Effective for graphene oxide-catalyzed rearrangements, yielding pure products. | core.ac.uk |

| Generic Polar Solvents | Polar | Facilitate the rearrangement process, leading to higher conversion rates. | researchgate.net |

| Generic Nonpolar Solvents | Nonpolar | Can hinder the rearrangement process. | researchgate.net |

| Solvent-Free (Neat) | N/A | Viable under certain catalytic conditions, offering a "greener" alternative. | core.ac.uk |

Temperature and Pressure Parameters

Temperature is a critical lever for controlling the rate and selectivity of the pinacol rearrangement.

Detailed Research Findings: The pinacol rearrangement is typically conducted at elevated temperatures to ensure a sufficient reaction rate. In studies using graphene oxide as a catalyst in toluene, the reaction temperature was optimized at 100 °C. core.ac.uk A decrease in temperature to 80 °C or 60 °C resulted in a significant drop in product yield. core.ac.uk For vapor-phase rearrangements using solid acid catalysts like zeolites or sulfated zirconia, much higher temperatures, such as 200 °C, have been employed. researchgate.net

However, excessively high temperatures can be detrimental, potentially leading to the formation of undesired by-products and reduced selectivity. researchgate.net The optimal temperature is therefore a balance between achieving a practical reaction rate and maintaining high selectivity towards the desired this compound product. The reaction is typically carried out at atmospheric pressure.

| Catalyst System | Temperature (°C) | Effect on Yield | Reference |

|---|---|---|---|

| Graphene Oxide in Toluene | 100 | High Yield (e.g., 95% for a model diol) | core.ac.uk |

| Graphene Oxide in Toluene | 80 | Decreased Yield | core.ac.uk |

| Graphene Oxide in Toluene | 60 | Significantly Decreased Yield | core.ac.uk |

| Solid Supports (e.g., ZrO2) | 200 | Effective for vapor-phase reaction | researchgate.net |

Catalyst Selection and Loading

The pinacol rearrangement is fundamentally acid-catalyzed, and the choice of catalyst is paramount. Both Brønsted and Lewis acids, in homogeneous and heterogeneous forms, can be utilized.

Detailed Research Findings: While traditional strong Brønsted acids like sulfuric acid (H₂SO₄) are effective, their use can lead to difficulties in separation and waste generation. core.ac.uk Modern approaches favor solid acid catalysts for their ease of recovery and recyclability. Materials such as zeolites, silicoaluminophosphates, and metal-supported oxides (e.g., Fe(III) on ZrO₂) have proven effective. core.ac.ukresearchgate.net

Reaction Time Studies

The duration of the reaction must be optimized to ensure complete conversion of the starting diol without promoting the degradation of the product or the formation of by-products.

Detailed Research Findings: Reaction times for pinacol rearrangements can vary widely depending on the substrate, catalyst, and temperature. For some synthetically useful rearrangements, prolonged reaction times at high temperatures have been noted to decrease selectivity. researchgate.net In the case of the graphene oxide-catalyzed rearrangement of a model diol at 100 °C, reaction times are typically in the range of several hours to achieve high conversion. core.ac.uk Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal endpoint, ensuring the starting material is consumed while minimizing the formation of impurities.

Considerations for Synthetic Scalability

Transitioning a synthetic procedure from a laboratory scale to an industrial scale introduces several challenges that must be addressed for a viable process.

Detailed Research Findings: For the synthesis of this compound via pinacol rearrangement, scalability hinges on several factors. The use of heterogeneous catalysts like graphene oxide or zeolites is highly advantageous for large-scale operations. core.ac.ukresearchgate.net These catalysts simplify the workup process, as they can be removed by simple filtration, and their potential for recycling reduces cost and waste.

Furthermore, moving from batch processing to a continuous flow system can offer superior control over reaction parameters like temperature and residence time, leading to improved consistency and safety. The potential to run the reaction under neat (solvent-free) conditions, as demonstrated in related rearrangements, would significantly improve the process mass intensity (PMI), a key metric of green chemistry, by eliminating solvent waste. core.ac.uk The stability of the aldehyde product under the reaction conditions must also be considered, as aldehydes can be susceptible to further oxidation or side reactions, which may become more pronounced during the extended processing times or higher temperatures sometimes required on a larger scale.

Reaction Chemistry and Transformational Studies of 2 4 Methoxyphenyl 2 Phenylacetaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) in 2-(4-methoxyphenyl)-2-phenylacetaldehyde is a key site for chemical transformations. Its reactivity stems from the polarized carbon-oxygen double bond and the presence of a hydrogen atom attached to the carbonyl carbon. This structure allows for facile oxidation to a carboxylic acid and reduction to a primary alcohol.

The oxidation of this compound to its corresponding carboxylic acid, 2-(4-methoxyphenyl)-2-phenylacetic acid, is a significant transformation. This can be achieved through various methods, which can be broadly categorized into stoichiometric and catalytic approaches.

Stoichiometric oxidants are used in at least an equivalent amount to the aldehyde. A classic and effective reagent for this transformation is the Jones reagent. wikipedia.orgalfa-chemistry.comorganic-chemistry.orglibretexts.orgorganicchemistrytutor.com This reagent, a mixture of chromium trioxide (CrO₃) in aqueous sulfuric acid, readily oxidizes aldehydes to carboxylic acids. libretexts.org The reaction proceeds through the formation of a chromate (B82759) ester intermediate, which upon elimination and subsequent hydration, is further oxidized to the carboxylic acid. organicchemistrytutor.com While highly efficient, the toxicity of chromium(VI) compounds is a significant drawback. alfa-chemistry.com

Other stoichiometric reagents that can be employed for the oxidation of aldehydes include potassium permanganate (B83412) (KMnO₄) and sodium chlorite (B76162) (NaClO₂). nih.gov A patent describes the oxidation of a similar compound, p-methoxyphenyl acetaldehyde (B116499), to p-methoxyphenylacetic acid using a mixture of hydrogen peroxide and sodium chlorite. googleapis.com

Table 1: Stoichiometric Oxidation of α,α-Diarylacetaldehydes

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2,2-Diphenylacetaldehyde | Jones Reagent (CrO₃/H₂SO₄) | Acetone (B3395972) | Room Temperature | 2,2-Diphenylacetic acid | High |

| p-Methoxyphenyl acetaldehyde | H₂O₂ / NaClO₂ | Dichloromethane/Water | 5-10 °C | p-Methoxyphenylacetic acid | Good |

This table presents plausible reaction conditions based on general knowledge of aldehyde oxidations, as specific data for this compound was not found in the searched literature.

Catalytic oxidation methods are generally preferred due to their higher efficiency and reduced waste generation. These methods often utilize a catalyst in combination with a terminal oxidant like molecular oxygen or hydrogen peroxide. nih.govresearchgate.net

Transition metal catalysts, such as those based on cobalt, manganese, or ruthenium, have been shown to be effective for the aerobic oxidation of aldehydes. nih.govgoogle.comnih.gov For instance, a patent describes the oxidation of phenylacetaldehyde (B1677652) to phenylacetic acid using air or oxygen in the presence of a transition metal derivative. google.com Another approach involves the use of N-hydroxyphthalimide (NHPI) as an organocatalyst for the aerobic oxidation of various aldehydes. nih.gov

Furthermore, polyoxometalates, such as vanadium-containing heteropolyanions, have been demonstrated to catalyze the oxidation of aldehydes to carboxylic acids with dioxygen under mild conditions. researchgate.net

Table 2: Catalytic Oxidation of Aldehydes to Carboxylic Acids

| Catalyst System | Oxidant | Solvent | Substrate Scope |

|---|---|---|---|

| KetoABNO/NaNO₂ | O₂ | Acetonitrile | Wide range of aldehydes, including α-chiral aldehydes |

| Vanadium-containing heteropolyanions | O₂ | Acetic Acid/Water | Aromatic and aliphatic aldehydes |

| Transition Metal Salts (Co, Mn) | O₂ | Inert Solvents | Phenylacetaldehydes |

This table summarizes general catalytic systems for aldehyde oxidation. nih.govresearchgate.netgoogle.com

The reduction of the aldehyde functional group in this compound yields the corresponding primary alcohol, 2-(4-methoxyphenyl)-2-phenylethanol. This transformation can be accomplished through hydride reduction or catalytic hydrogenation.

Hydride reagents are a common choice for the reduction of aldehydes. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily converts aldehydes to primary alcohols. libretexts.orglibretexts.orgyoutube.comyoutube.comchemguide.co.ukyoutube.comyoutube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. chemguide.co.uk Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and is also effective for this transformation, though it is less selective and reacts violently with protic solvents, necessitating the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107). libretexts.orglibretexts.orgyoutube.comkhanacademy.org

The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, forming an alkoxide intermediate. This intermediate is then protonated by the solvent or during a workup step to give the final alcohol product. youtube.comyoutube.com

Table 3: Hydride Reduction of Aldehydes

| Reagent | Solvent | Conditions | Product Type |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | Primary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Anhydrous, followed by aqueous workup | Primary Alcohol |

This table outlines typical conditions for the hydride reduction of aldehydes. libretexts.orgchemguide.co.uk

Catalytic hydrogenation is an alternative method for the reduction of aldehydes to alcohols. libretexts.org This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts include platinum (Pt), palladium (Pd), and Raney nickel. libretexts.orgrsc.orgorganicreactions.org The reaction is typically carried out under pressure and at elevated temperatures, although milder conditions can sometimes be employed. nih.gov

For example, a protocol using Raney® nickel catalyst in water at room temperature has been reported for the hydrogenation of various aldehydes to their corresponding alcohols in high yields. rsc.org Manganese-based pincer complexes have also been shown to be effective for the chemoselective hydrogenation of aldehydes under mild, base-free conditions. nih.gov

Table 4: Catalytic Hydrogenation of Aldehydes

| Catalyst | Hydrogen Source | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Raney Nickel | H₂ | Water | Room Temperature | Primary Alcohol |

| Platinum (Pt) | H₂ | Various | Elevated Temperature and Pressure | Primary Alcohol |

| Palladium (Pd) | H₂ | Various | Elevated Temperature and Pressure | Primary Alcohol |

| [Mn(PNP-iPr)(CO)₂(H)] | H₂ | Ethanol | 25 °C, 50 bar | Primary Alcohol |

This table summarizes various catalytic systems for the hydrogenation of aldehydes. libretexts.orgrsc.orgnih.gov

Nucleophilic Addition Reactions

The aldehyde functional group in this compound is a primary site for nucleophilic addition reactions. The electrophilic nature of the carbonyl carbon allows for the attack of a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. eijppr.com This condensation reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. eijppr.com The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by a proton transfer and the elimination of a water molecule. eijppr.com

The synthesis of imines from aldehydes and primary amines is a well-established transformation in organic chemistry. organic-chemistry.org General procedures often involve heating a mixture of the aldehyde and the amine, sometimes in the presence of a dehydrating agent or with azeotropic removal of water to drive the equilibrium towards the product. rsc.org For instance, a common laboratory method involves reacting the carbonyl compound with a primary amine in a solvent like toluene (B28343), often with the addition of a catalyst such as p-toluenesulfonic acid or a base like sodium bicarbonate (NaHCO3), and heating the mixture. rsc.org The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). rsc.org

In the case of this compound, the reaction with a primary amine (R-NH2) would yield the corresponding N-substituted imine. The reaction is facilitated by the electrophilicity of the aldehyde's carbonyl carbon. The presence of the electron-donating methoxy (B1213986) group on one of the phenyl rings can subtly influence the reactivity of the aldehyde. Theoretical studies on similar systems, such as the reaction of para-methoxyaniline with thiophene-2-carbaldehyde, have shown that the methoxy group can affect the energy barrier of the reaction. eijppr.com

A variety of primary amines can be used in this reaction, leading to a diverse range of imine products. For example, reaction with aniline (B41778) would produce N-phenyl-2-(4-methoxyphenyl)-2-phenylacetaldimine, while reaction with an alkylamine like methylamine (B109427) would yield the corresponding N-methyl derivative. The resulting imines are valuable intermediates in organic synthesis, and can be used in a variety of subsequent transformations.

Table 1: Examples of Reagents and Conditions for Imine/Schiff Base Formation

| Aldehyde/Ketone Reactant | Amine Reactant | Catalyst/Reagent | Solvent | Conditions | Product Type | Reference |

| Ketone | Amine | NaHCO3, Molecular Sieves 4Å | Toluene | 80 °C or reflux, 12h | Imine | rsc.org |

| Aromatic Aldehyde | Aqueous Ammonia, Alkyl Bromide | - | - | Mild | Imine | organic-chemistry.org |

| Aldehyde | Primary Amine | Acid | - | - | Imine (Schiff Base) | eijppr.com |

| 1,2-Amino alcohol | p-Anisidine | 2,6-di-tert-butyl-1,4-benzoquinone | Ethanol | 70 °C, 24h | Imine | beilstein-journals.org |

Aldol-Type Condensations

Aldol-type condensations are fundamental carbon-carbon bond-forming reactions in organic chemistry that involve the reaction of an enolate ion with a carbonyl compound. khanacademy.org For an aldehyde to undergo a self-aldol condensation, it must possess at least one acidic α-hydrogen. testbook.com this compound has one such α-hydrogen, making it a suitable substrate for this type of reaction.

In the presence of a base, the α-hydrogen of this compound can be abstracted to form a resonance-stabilized enolate. This enolate can then act as a nucleophile and attack the electrophilic carbonyl carbon of a second molecule of the aldehyde. The initial product is a β-hydroxy aldehyde. Under the reaction conditions, this aldol (B89426) addition product can subsequently undergo dehydration to form a more stable α,β-unsaturated aldehyde. pearson.com

The reactivity of aldehydes in aldol condensations is well-documented. For instance, phenylacetaldehyde, a structurally similar compound, is known to undergo aldol condensation. testbook.com Furthermore, studies on the aldol condensation of p-anisaldehyde (4-methoxybenzaldehyde) with ketones like acetone demonstrate the participation of the methoxy-substituted aromatic ring in such reactions. magritek.com In a typical procedure, the reaction is carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in a protic solvent like ethanol. magritek.com

For this compound, the self-aldol condensation would lead to the formation of 2,4-bis(4-methoxyphenyl)-2,4-diphenyl-3-hydroxybutanal, which could then dehydrate to yield 2,4-bis(4-methoxyphenyl)-2,4-diphenylbut-2-enal. The presence of two bulky aryl groups on the α-carbon may introduce steric hindrance, potentially affecting the reaction rate compared to simpler aldehydes.

Table 2: Conditions for Aldol-Type Condensations

| Aldehyde Reactant | Ketone/Aldehyde Partner | Base | Solvent | Key Intermediate | Final Product | Reference |

| p-Anisaldehyde | Acetone | Potassium hydroxide | Ethanol/Water | β-Hydroxy ketone | α,β-Unsaturated ketone | magritek.com |

| Phenylacetaldehyde | Phenylacetaldehyde | Base | - | β-Hydroxy aldehyde | α,β-Unsaturated aldehyde | pearson.com |

Grignard and Organolithium Additions

Grignard and organolithium reagents are potent nucleophiles that readily add to the carbonyl group of aldehydes to form alcohols. mnstate.edu The reaction of this compound with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would result in the formation of a new carbon-carbon bond and, after acidic workup, a secondary alcohol.

The general mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde. mnstate.edu This addition leads to the formation of a magnesium or lithium alkoxide intermediate, which is then protonated upon the addition of an aqueous acid (e.g., HCl or H3O+) to yield the final alcohol product. mnstate.edu

For example, the reaction of this compound with methylmagnesium bromide (CH3MgBr) would produce 1-(4-methoxyphenyl)-1-phenylpropan-2-ol. Similarly, reaction with phenyllithium (B1222949) (C6H5Li) would yield 1,1-diphenyl-2-(4-methoxyphenyl)ethanol. The choice of the Grignard or organolithium reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups.

The synthesis of alcohols from aldehydes using Grignard reagents is a versatile and widely used method. sigmaaldrich.com For instance, the synthesis of 1-(4-methoxyphenyl)-2-methylpropan-1-ol (B2488254) has been achieved through the reaction of 4-methoxybenzaldehyde (B44291) with a Grignard reagent derived from 2-bromopropane. chegg.com This demonstrates the compatibility of the methoxy-substituted aryl group with Grignard reaction conditions. Commercially available Grignard reagents, such as 4-methoxyphenylmagnesium bromide, can also be employed in these syntheses. sigmaaldrich.com

Table 3: Products of Grignard Addition to Aldehydes

| Aldehyde Reactant | Grignard Reagent | Key Intermediate | Final Product | Reference |

| 4-Methoxybenzaldehyde | Isopropylmagnesium bromide | Magnesium alkoxide | 1-(4-Methoxyphenyl)-2-methylpropan-1-ol | chegg.com |

| Aldehyde (general) | R-MgX | Magnesium alkoxide | Secondary alcohol | mnstate.edusigmaaldrich.com |

Transformations Involving Aromatic Moieties

The two aromatic rings in this compound are susceptible to electrophilic aromatic substitution (EAS), a class of reactions that allows for the introduction of various functional groups onto the rings. The directing effects of the substituents on each ring govern the position of the incoming electrophile.

The unsubstituted phenyl ring in this compound is attached to a carbon that is also bonded to the aldehyde group and the methoxyphenyl group. The entire -(CH(C6H4OCH3)CHO) substituent acts as a deactivating group and a meta-director for electrophilic aromatic substitution on the phenyl ring. This is due to the electron-withdrawing inductive effect of the aldehyde group. Therefore, electrophilic attack will preferentially occur at the meta positions of the phenyl ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For example, the nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to yield primarily 3-nitro- and 5-nitro- substituted derivatives on the phenyl ring. Similarly, halogenation with a halogen (e.g., Br2) and a Lewis acid catalyst (e.g., FeBr3) would introduce a halogen atom at the meta position.

The methoxyphenyl ring contains a powerful activating group, the methoxy group (-OCH3). The methoxy group is an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. This makes the methoxyphenyl ring significantly more reactive towards electrophiles than the unsubstituted phenyl ring.

Consequently, electrophilic aromatic substitution will occur preferentially on the methoxyphenyl ring at the positions ortho and para to the methoxy group. The position para to the methoxy group is already occupied by the rest of the molecule. Therefore, substitution is expected to occur at the two ortho positions (positions 3 and 5 of the methoxyphenyl ring).

For instance, nitration of this compound would be expected to yield predominantly 2-(3-nitro-4-methoxyphenyl)-2-phenylacetaldehyde and 2-(5-nitro-4-methoxyphenyl)-2-phenylacetaldehyde. However, the steric bulk of the -(CH(C6H5)CHO) substituent might influence the ratio of the two ortho isomers. It is also important to note that under certain conditions, such as in the nitration of other substituted benzaldehydes, side reactions like ipso-substitution (replacement of a substituent other than hydrogen) can occur. semanticscholar.org

In the context of Friedel-Crafts reactions, the presence of the aldehyde group can complicate the reaction. The aldehyde group can coordinate with the Lewis acid catalyst, potentially deactivating it. Furthermore, some studies have indicated that electron-rich aryl aldehydes, such as 4-methoxybenzaldehyde, may not be suitable substrates for certain Friedel-Crafts reactions due to the poor electrophilicity of the aldehyde. chemrxiv.org

Table 4: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Ring | Substituent | Electronic Effect | Directing Effect | Predicted Position of Substitution |

| Phenyl Ring | -CH(C6H4OCH3)CHO | Deactivating (Inductive) | Meta | Meta |

| Methoxyphenyl Ring | -OCH3 | Activating (Resonance) | Ortho, Para | Ortho |

| Methoxyphenyl Ring | -CH(C6H5)CHO | Deactivating (Inductive) | Meta | Meta |

Modification of the Methoxy Group

The methoxy group in this compound is a key functional handle that can be modified to alter the electronic properties of the molecule or to enable further transformations. The primary modification of this aryl methyl ether is its cleavage to the corresponding phenol (B47542), 2-hydroxy-2-phenylacetaldehyde.

This demethylation is typically achieved under acidic conditions using strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). rsc.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 fashion. This is because nucleophilic attack on the sp2-hybridized aromatic carbon is energetically unfavorable. rsc.org

General Reaction for Demethylation: R-O-CH₃ + HX → R-OH + CH₃-X (where X = I, Br)

Alternative reagents for the cleavage of aryl methyl ethers include strong Lewis acids such as boron tribromide (BBr₃). libretexts.org For substrates sensitive to strongly acidic conditions, other methods have been developed. For instance, 2-(diethylamino)ethanethiol (B140849) has been reported as an effective reagent for the deprotection of various aromatic methyl ethers, yielding the corresponding phenols in good yields. organic-chemistry.org Another method involves the use of a phase-transfer catalyst like Aliquat-336 in the presence of a protic acid, which has been shown to accelerate the demethylation of aryl methyl ethers. organic-chemistry.org

Oxidative deprotection of a p-methoxybenzyl (PMB) ether, a related structure, has been achieved using a nitroxyl (B88944) radical catalyst in the presence of a co-oxidant. organic-chemistry.org Such methods could potentially be adapted for the selective modification of the methoxy group in this compound.

Table 1: Reagents for the Demethylation of Aryl Methyl Ethers

| Reagent | Conditions | Mechanism | Reference |

|---|---|---|---|

| HI or HBr | Strong acid, heat | SN2 | rsc.org |

| BBr₃ | Lewis acid | Lewis acid-assisted cleavage | libretexts.org |

| 2-(Diethylamino)ethanethiol | - | Nucleophilic demethylation | organic-chemistry.org |

| Aliquat-336 / HBr | Phase-transfer catalysis | SN2 | organic-chemistry.org |

| Nitroxyl radical / PIFA | Oxidative | Oxidative deprotection | organic-chemistry.org |

Rearrangement Pathways from this compound

The structural framework of this compound and its derivatives makes them susceptible to various molecular rearrangements, particularly under acidic conditions. These rearrangements often proceed through carbocation intermediates and can lead to significant skeletal reorganization.

A pertinent example is the acid-catalyzed rearrangement of the related compound, 1,2-di-(p-methoxyphenyl)-ethane-1,2-diol. In acidic media, this diol rearranges to form bis-(4-methoxyphenyl)-acetaldehyde, which can then undergo further rearrangement to yield 4,4'-dimethoxy-deoxybenzoin. nih.gov This suggests that this compound, under similar acidic conditions, could potentially rearrange.

The aldehyde functionality can be first converted to a 1,2-diol via reactions such as a pinacol (B44631) coupling. This resulting diaryl-substituted 1,2-diol would be a prime candidate for a Pinacol Rearrangement . In this acid-catalyzed reaction, protonation of a hydroxyl group and subsequent loss of water generates a carbocation. researchgate.netbyjus.com Migration of one of the adjacent aryl groups to the carbocation center would lead to a more stable resonance-stabilized oxonium ion, which upon deprotonation yields a ketone. researchgate.net The migratory aptitude in such rearrangements generally follows the order: phenyl > hydride > alkyl. researchgate.net Given the two different aryl groups, a mixture of products could be anticipated, with the migration of the more electron-rich p-methoxyphenyl group potentially being favored.

Another potential rearrangement is the Wagner-Meerwein rearrangement , which involves a 1,2-shift of an alkyl or aryl group to a neighboring carbocationic center. rsc.orgbohrium.comnih.gov If a carbocation were generated at the benzylic carbon of this compound (for instance, through derivatization of the aldehyde and subsequent elimination), a 1,2-aryl shift could occur.

Derivatization Strategies for Functionalized Products

The aldehyde group in this compound serves as a versatile starting point for the synthesis of a variety of functionalized products, including heterocyclic structures and advanced synthetic intermediates.

Synthesis of γ,γ-Diaryl-γ-Butenolides

γ,γ-Diaryl-γ-butenolides are an important class of lactones found in numerous biologically active natural products. rsc.orgbohrium.com The synthesis of these structures from this compound can be envisioned through several classical organic reactions that form a new carbon-carbon bond at the aldehyde carbonyl.

One such approach is the Reformatsky reaction , which involves the reaction of an aldehyde with an α-halo ester in the presence of zinc metal to produce a β-hydroxy ester. libretexts.orgorganic-chemistry.orgbyjus.comwikipedia.org Subsequent acid-catalyzed intramolecular cyclization (lactonization) of the resulting β-hydroxy ester would yield the desired γ,γ-diaryl-γ-butenolide.

Reformatsky Reaction Pathway:

Formation of Organozinc Reagent: R-CH(X)COOR' + Zn → BrZn-CH(R)COOR'

Addition to Aldehyde: (4-MeOPh)(Ph)CH-CHO + BrZn-CH(R)COOR' → (4-MeOPh)(Ph)CH-CH(OZnBr)-CH(R)COOR'

Hydrolysis & Lactonization: Workup with acid yields the β-hydroxy ester, which can cyclize to the butenolide.

Another viable method is the Darzens condensation (glycidic ester condensation). This reaction involves the condensation of an aldehyde with an α-halo ester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). researchgate.netwikipedia.orgorganic-chemistry.org These glycidic esters are valuable intermediates that can be converted to other compounds. While not a direct route to butenolides, the reactivity of the epoxide ring could be harnessed for further transformations.

More modern approaches to butenolide synthesis include catalytic asymmetric methods, such as the vinylogous Mukaiyama aldol reaction of silyloxyfurans with aldehydes, which can produce chiral butenolides with high enantioselectivity. nih.gov

Formation of Other Cyclic Structures

The reactivity of this compound can be exploited to construct a variety of other cyclic frameworks. For example, a derivative, 4-(2-aminophenyl)-2-(4-methoxyphenyl)-4-oxobutanenitrile, has been shown to undergo an oxidative cyclization in the presence of a base like potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO) to afford (E)-2-(4-methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile.

This transformation provides a route to functionalized indolinone structures, which are prevalent in many pharmaceutically active compounds.

Preparation of Advanced Intermediates

The functionalized products derived from this compound can serve as advanced intermediates for the synthesis of more complex molecular architectures. For instance, the 2-(3-oxoindolin-2-ylidene)acetonitriles synthesized via oxidative cyclization can be further elaborated.

It has been demonstrated that these intermediates can undergo a one-pot reaction sequence involving acidic quenching with hydrazine (B178648) hydrate, followed by refluxing, to generate pyridazino[4,3-b]indoles. These fused heterocyclic systems are of interest due to their potential biological activities.

Furthermore, the indolinone moiety can be subjected to N-alkylation. Treatment of the cyclized product with a base followed by an alkylating agent, such as methyl iodide, allows for the introduction of substituents on the indoline (B122111) nitrogen, providing access to a wider range of derivatives.

Mechanistic Investigations of 2 4 Methoxyphenyl 2 Phenylacetaldehyde Transformations

Elucidation of Reaction Pathways

Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. Their detection and characterization provide direct evidence for a proposed reaction mechanism. Various spectroscopic and analytical techniques are employed for this purpose:

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable for identifying intermediates. For instance, in the study of transmetalation reactions, which are crucial in many cross-coupling processes, Electrospray Ionization Mass Spectrometry (ESI-MS) has been used to identify putative intermediates, such as pre-transmetalation adducts between a boron-based transmetalating agent and a metal center. uni-goettingen.de

Trapping Experiments: In cases where intermediates are too short-lived to be observed directly, they can be "trapped" by adding a reagent that reacts with the intermediate to form a stable, characterizable product.

A hypothetical reaction of 2-(4-Methoxyphenyl)-2-phenylacetaldehyde could proceed through various intermediates depending on the reaction conditions. For example, in an oxidation reaction, a potential intermediate could be a peroxide hemiacetal species. numberanalytics.com The characterization of such an intermediate would be key to confirming the reaction pathway.

Kinetic Studies and Rate Law Determination

Kinetic studies measure the rate of a reaction and its dependence on the concentration of reactants, catalysts, and other species. The experimentally determined rate law provides crucial information about the molecularity of the rate-determining step of the reaction.

The general rate law for a reaction is given by: Rate = k[A]^x[B]^y

Where:

k is the rate constant

[A] and [B] are the concentrations of the reactants

x and y are the orders of the reaction with respect to each reactant

Table 1: Hypothetical Kinetic Data for a Transformation of this compound

| Experiment | Initial [Aldehyde] (mol/L) | Initial [Reagent] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.2 x 10⁻³ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻³ |

| 3 | 0.10 | 0.20 | 4.8 x 10⁻³ |

From this hypothetical data, one could deduce the rate law. For instance, doubling the aldehyde concentration while keeping the reagent constant doubles the rate, suggesting the reaction is first order in the aldehyde. Doubling the reagent concentration while keeping the aldehyde constant quadruples the rate, indicating the reaction is second order in the reagent. Thus, the hypothetical rate law would be: Rate = k[Aldehyde][Reagent]² .

Kinetic studies on related compounds, such as the reaction between 2-p-methoxyphenyl-4-phenyl-2-oxazolin-5-one and TEMPO, have been shown to follow a first-order rate law in the oxazolinone and are independent of the TEMPO concentration. researchgate.net

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate and represents a critical bottleneck for the reaction. Understanding its structure and energy is fundamental to predicting reaction rates and selectivity.

Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for calculating the geometries and energies of transition states. ruhr-uni-bochum.deescholarship.org These calculations can provide insights into the bonding and electronic structure of the transition state, which are not directly observable experimentally.

Kinetic Isotope Effects (KIEs): Measuring the change in reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium) can provide information about bond breaking or forming at the transition state. A significant KIE suggests that the isotopically substituted bond is involved in the rate-determining step.

For this compound, transition state analysis would be crucial for understanding phenomena like the preference for certain stereochemical outcomes in its reactions.

Influence of Substituent Effects on Reaction Outcomes

Substituents on a molecule can significantly influence its reactivity through electronic and steric effects.

Role of the Methoxy (B1213986) Group's Electronic Properties

The methoxy group (-OCH₃) on the phenyl ring of this compound plays a significant electronic role. It is an electron-donating group through resonance, which can stabilize adjacent carbocations or electron-deficient centers. masterorganicchemistry.com

Hammett Plots: A common method to quantify electronic effects is through Hammett plots, which correlate the rate or equilibrium constants of a series of reactions with a substituent constant (σ). The slope of the plot (ρ) indicates the sensitivity of the reaction to substituent effects.

In a reaction where a positive charge develops in the transition state, the electron-donating methoxy group would be expected to accelerate the reaction rate compared to an unsubstituted phenyl group. Conversely, for a reaction involving the development of a negative charge, the methoxy group would be expected to have a smaller, or even a rate-retarding, effect. The electronic nature of substituents has been shown to control the chemoselectivity in copper-catalyzed C(sp²)-S coupling reactions. mdpi.com

Table 2: Hypothetical Relative Reaction Rates for Substituted 2,2-Diphenylacetaldehydes

| Substituent (at para-position) | Relative Rate | Electronic Effect |

| -OCH₃ | 5.2 | Electron-donating |

| -CH₃ | 2.8 | Electron-donating |

| -H | 1.0 | - |

| -Cl | 0.7 | Electron-withdrawing |

| -NO₂ | 0.1 | Electron-withdrawing |

Steric Hindrance Effects

Steric hindrance refers to the repulsive interactions that occur when atoms or groups are forced into close proximity. The bulky phenyl and 4-methoxyphenyl (B3050149) groups in this compound can be expected to exert significant steric influence on its reactions.

Reaction Rate: Bulky groups can hinder the approach of a reagent to the reactive center, thereby decreasing the reaction rate. numberanalytics.comlearncbse.in For example, the reactivity of aldehydes and ketones towards nucleophilic addition is known to decrease with increasing steric hindrance around the carbonyl group. learncbse.in

Regioselectivity and Stereoselectivity: Steric effects can control where a reaction occurs on a molecule (regioselectivity) and the spatial arrangement of the atoms in the product (stereoselectivity). In the case of this compound, steric hindrance could favor the formation of one stereoisomer over another in addition reactions to the carbonyl group. Studies on related systems have shown that steric effects can influence the regioselectivity of reactions. kiku.dk

The interplay of these electronic and steric factors ultimately governs the reactivity and selectivity of transformations involving this compound. A thorough mechanistic investigation would seek to disentangle these effects to provide a complete picture of the reaction dynamics.

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for investigating the intricacies of chemical reactions and molecular properties at an atomic level. pnnl.gov By employing theoretical models and computer simulations, researchers can gain profound insights into the mechanisms of transformations, predict molecular structures, and understand the electronic behavior of compounds like this compound. These computational methods complement experimental work by providing a detailed picture of transition states, reaction intermediates, and the energetic landscapes of chemical processes. pnnl.govnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. nih.govconicet.gov.ar This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function, simplifying the problem significantly. nih.gov DFT is widely used to investigate various molecular properties, including equilibrium geometries, vibrational frequencies, and the nature of chemical bonding.

A fundamental application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. conicet.gov.ar This procedure systematically adjusts the atomic coordinates to find the lowest energy conformation. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters (Calculated for Isoeugenol)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-O (methoxy) | 1.36 Å |

| Bond Length | C-O (hydroxyl) | 1.37 Å |

| Bond Length | C=C (propenyl) | 1.34 Å |

| Bond Angle | C-O-C (methoxy) | 117.5° |

| Bond Angle | C-C-O (hydroxyl) | 118.9° |

| Dihedral Angle | C-C-C=C (propenyl) | 179.9° |

Data derived from studies on a structurally related compound to illustrate typical DFT outputs. researchgate.net

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum. mdpi.com The absence of imaginary frequencies indicates a stable structure, while the presence of one imaginary frequency typically corresponds to a transition state. mdpi.com This analysis also predicts the infrared (IR) and Raman spectra of the molecule. The calculated frequencies often require scaling to correct for systematic errors arising from the harmonic approximation and basis set limitations. researchgate.netnih.gov

For instance, in studies of the related compound 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, vibrational frequencies were calculated using various DFT methods (like B3LYP) and compared with experimental Fourier Transform Infrared (FT-IR) spectra. researchgate.netnih.gov The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific atomic motions, such as stretching, bending, or torsion. researchgate.net

Table 2: Representative Comparison of Calculated and Experimental Vibrational Frequencies (Data for a Related Benzimidazole Derivative)

| Assignment (Mode) | Calculated Frequency (cm⁻¹) (B3LYP/6-311G**) | Experimental FT-IR Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3336 | 3316 |

| C=N Stretch | 1606 | 1612 |

| O-CH₃ Stretch | 1005 | 1010 |

| C-O-CH₃ Bend | 461 | Not specified |

Data derived from studies on structurally related compounds like 2-(4-methoxyphenyl)-1H-benzo[d]imidazole and 2-(4-methoxyphenyl)benzo[d]thiazole to illustrate the methodology. mdpi.commdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost electron-containing orbital, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, thus determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. numberanalytics.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com This analysis helps predict the most likely sites for nucleophilic and electrophilic attack. scispace.com

Table 3: Representative Frontier Molecular Orbital Energies (Illustrative Data)

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO | -9.06 | Electron-donating ability (Nucleophilicity) |

| LUMO | -5.59 | Electron-accepting ability (Electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 3.47 | Indicates chemical stability and reactivity |

Illustrative data based on DFT calculations for related phenylacetamide and benzohydrazide (B10538) derivatives. scispace.com

Ab Initio and Semi-Empirical Methods (e.g., MP2)

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov Møller–Plesset perturbation theory (MP) is a prominent post-Hartree-Fock ab initio method used to improve upon the Hartree-Fock (HF) approximation by incorporating electron correlation effects. wikipedia.org

The second-order Møller–Plesset (MP2) method is a widely used level of theory that provides a good balance between accuracy and computational expense for small to medium-sized molecules. wikipedia.orgarxiv.org It systematically improves the description of electron correlation, which is crucial for accurately predicting interaction energies and reaction barriers. wikipedia.org While more computationally demanding than DFT, MP2 calculations can offer higher accuracy for systems where electron correlation plays a significant role. arxiv.org For example, geometry optimizations and energy calculations can be performed at the MP2 level, often using basis sets like 6-31G(d,p), to provide a more refined understanding of molecular structure and stability. conicet.gov.ar

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov Unlike the static picture provided by geometry optimizations, MD simulations track the motions of atoms and molecules over time by solving Newton's equations of motion. This approach allows for the exploration of conformational changes, solvent effects, and the dynamics of molecular interactions. nih.gov

While specific MD simulation studies on this compound were not identified in the search results, this technique is highly applicable. For instance, an MD simulation could be employed to understand the stability of the compound in a solution, its interaction with a biological target, or the dynamics of its transformation pathways. Studies on related compounds have used MD simulations, often for hundreds of nanoseconds, to evaluate the binding stability of a molecule within a protein active site, providing critical insights into its potential biological activity. scispace.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methoxy-4-(1-propen-1-yl) phenol (B47542) (Isoeugenol) |

| 2-(4-methoxyphenyl)-1H-benzo[d]imidazole |

| 2-(4-methoxyphenyl)benzo[d]thiazole |

| Phenylacetamides |

| Benzohydrazides |

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

The study of the transformation mechanisms of this compound, which can involve complex rearrangements and reactions, benefits significantly from computational modeling. Quantum mechanical/molecular mechanical (QM/MM) methods are particularly powerful tools for these investigations. frontiersin.org This hybrid approach allows for a detailed and accurate quantum mechanical (QM) description of the reacting core of the molecule, while the surrounding environment, such as solvent molecules or a protein active site, is treated with the more computationally efficient molecular mechanics (MM) force field. nih.gov This dual-level treatment provides a balance between accuracy and computational feasibility, making it possible to model complex chemical events that are intractable for purely QM methods. frontiersin.org

The ONIOM (Our own N-layered Integrated molecular Orbital and Molecular mechanics) method, a popular implementation of QM/MM, is especially well-suited for studying organic reactions. wikipedia.org It allows for the partitioning of the system into different layers, each treated with a different level of theory. For a transformation of this compound, the atoms directly involved in bond breaking and formation (e.g., the aldehyde group and the migrating phenyl or methoxyphenyl group) would constitute the high-level QM region. The remainder of the molecule and the surrounding environment would be treated at a lower-level MM or semi-empirical QM level. acs.org This approach ensures that the critical electronic effects governing the reaction are captured with high accuracy. nih.gov

QM/MM simulations are instrumental in elucidating reaction pathways by locating and characterizing transition states and intermediates. nih.gov For instance, in a potential 1,2-aryl migration of this compound, QM/MM can be used to calculate the activation energy barriers for the migration of the phenyl versus the 4-methoxyphenyl group, thus predicting the regioselectivity of the reaction. The method can also provide detailed insights into the geometry of the transition state, which is crucial for understanding the stereochemical outcome of the reaction.

Furthermore, QM/MM methods can be combined with molecular dynamics (MD) simulations (QM/MM-MD) to explore the conformational landscape of the reactant and the transition state. This is particularly important when the reaction occurs within a complex and dynamic environment, such as in an enzyme's active site. youtube.com By sampling a multitude of conformations, QM/MM-MD can provide a more realistic and statistically meaningful picture of the reaction energetics and mechanism. nih.gov

The application of QM/MM to the study of transformations of this compound can provide invaluable data that is often difficult or impossible to obtain experimentally. The tables below illustrate the type of detailed information that can be generated from such studies.

Table 1: Calculated Relative Energies for a Hypothetical 1,2-Aryl Rearrangement of this compound using a QM/MM Approach.

| Species | QM/MM Method | Relative Energy (kcal/mol) |

| Reactant (Ground State) | ONIOM(B3LYP/6-31G:AMBER) | 0.0 |

| Transition State (Phenyl Migration) | ONIOM(B3LYP/6-31G:AMBER) | +25.8 |

| Transition State (4-Methoxyphenyl Migration) | ONIOM(B3LYP/6-31G:AMBER) | +23.5 |

| Product (from Phenyl Migration) | ONIOM(B3LYP/6-31G:AMBER) | -15.2 |

| Product (from 4-Methoxyphenyl Migration) | ONIOM(B3LYP/6-31G*:AMBER) | -18.9 |

Note: The data in this table is illustrative and based on typical values for similar rearrangements studied computationally. It demonstrates how QM/MM can be used to compare the feasibility of different reaction pathways.

Table 2: Key Geometrical Parameters in the Ground State and the Transition State for the 4-Methoxyphenyl Migration as Determined by QM/MM Calculations.

| Parameter | Ground State (Å or °) | Transition State (Å or °) |

| C(ipso, MeOPh) - C(alpha) bond length | 1.52 | 2.15 |

| C(alpha) - C(carbonyl) bond length | 1.51 | 1.45 |

| C(ipso, MeOPh) - C(carbonyl) distance | 2.54 | 1.85 |

| C(ipso, MeOPh) - C(alpha) - C(carbonyl) angle | 112.5 | 85.3 |

Note: This table provides a hypothetical comparison of key bond lengths and angles, illustrating the structural changes that occur along the reaction coordinate as predicted by QM/MM calculations.

Applications in Organic Synthesis and Materials Science

Role as an Intermediate in Complex Organic Molecule Synthesis

The aldehyde functionality is a versatile handle for a wide array of chemical transformations, making 2-(4-methoxyphenyl)-2-phenylacetaldehyde a useful building block for constructing more elaborate molecular architectures. Its diaryl structure is a key feature integrated into the final products.

While direct cyclization of this compound to simple lactams is not prominently documented, its structural motif is found in precursors for complex lactam-containing pharmaceuticals. A notable example is its connection to the synthesis of Diltiazem, a benzothiazepine (B8601423) that includes a lactam (thioamide ester) ring. In a patented synthetic route, an unwanted isomer from the resolution of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate can be converted into p-methoxyphenyl acetaldehyde (B116499). google.com This aldehyde is then oxidized to p-methoxyphenylacetic acid, a key precursor for the synthesis of the optically active cis-lactam core of Diltiazem. google.com

The Staudinger ketene-imine cycloaddition is a cornerstone method for synthesizing β-lactams, which are core structures in many antibiotics. ugent.beasianpubs.org This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. ugent.beasianpubs.org While not a direct precursor in this reaction, aldehydes like this compound are readily converted to the imines required for such syntheses.

Table 1: Synthetic Pathway Involving a p-Methoxyphenyl Acetaldehyde Intermediate

| Step | Reactant(s) | Reagent(s) | Product | Application of Product | Reference |

| 1 | Unwanted trans-isomer of methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate | - | p-Methoxyphenyl acetaldehyde | Intermediate | google.com |

| 2 | p-Methoxyphenyl acetaldehyde | Sodium chlorite (B76162), Hydrogen peroxide | p-Methoxyphenylacetic acid | Precursor for Diltiazem and Dextromethorphan | google.com |

| 3 | p-Methoxyphenylacetic acid derivative | Various | (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (Cis-Lactam) | Intermediate for Diltiazem | google.com |

The aldehyde group of this compound is its most reactive site, serving as a gateway for numerous functional group interconversions. This versatility allows it to be a foundational block for a variety of more complex, functionalized molecules.

A primary and well-documented transformation is its oxidation to the corresponding carboxylic acid, 2-(4-methoxyphenyl)-2-phenylacetic acid. For the related compound 4-methoxyphenyl (B3050149) acetaldehyde, this oxidation can be efficiently achieved using reagents like sodium chlorite and hydrogen peroxide. google.com The resulting carboxylic acid can then participate in a wide range of reactions, such as esterification or amidation, to build larger molecules.

The aldehyde can also undergo reductive amination to form amines, Wittig reactions to form alkenes, and various condensation reactions. For example, chalcones, which are valuable intermediates for biologically important heterocycles, are synthesized through the condensation of an aldehyde and an acetophenone. nih.gov While not directly using the title compound, this illustrates a common pathway for aldehydes.

Table 2: Potential Functionalizations of the Aldehyde Group

| Reaction Type | Reagent Class | Resulting Functional Group |

| Oxidation | Oxidizing Agents (e.g., KMnO₄, H₂O₂, NaClO₂) | Carboxylic Acid |

| Reduction | Reducing Agents (e.g., NaBH₄, LiAlH₄) | Primary Alcohol |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Amine |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Secondary Alcohol |

| Knoevenagel Condensation | Active Methylene Compound, Base | Substituted Alkene |

The synthesis of single-enantiomer pharmaceuticals is a critical objective in medicinal chemistry, as different stereoisomers can have vastly different biological activities. nih.gov Molecules with two different aryl groups attached to a stereocenter, such as the one in this compound, are valuable chiral building blocks. nih.gov Asymmetric synthesis aims to produce a single stereoisomer preferentially. cardiff.ac.uk

The synthesis of Diltiazem highlights the importance of the (4-methoxyphenyl) group in a chiral context. The process requires the separation of stereoisomers to isolate the desired optically pure precursor. google.com The synthesis of chiral intermediates often relies on biocatalytic processes, using enzymes like lipases for resolution, or on asymmetric catalysis with chiral catalysts to control the stereochemical outcome of a reaction. google.comnih.gov For instance, asymmetric conjugate reduction reactions, often catalyzed by copper complexes with chiral ligands, are used to create specific stereocenters in molecules like β-alkynyl esters. nih.gov While a direct asymmetric reaction involving this compound is not detailed in the provided results, its structural framework is integral to established routes for producing chiral drug substances. google.com

Utilization in Materials Science

The application of this compound in materials science is not well-established in scientific literature. However, its structural components suggest potential, though largely theoretical, roles in the synthesis of polymers and functional frameworks.

The parent compound, phenylacetaldehyde (B1677652), is known to be used in the synthesis of polyesters, where it can act as a rate-controlling additive during polymerization. wikipedia.org This suggests that substituted derivatives like this compound could potentially be explored for similar roles, possibly imparting different properties to the final polymer due to the additional methoxy (B1213986) and phenyl groups.

Furthermore, building blocks containing aromatic groups, such as phenylalanine, have been used in the solid-phase synthesis of macromolecules designed as interfacial agents in composite materials. nih.gov The phenylalanine residues promote adsorption onto fibers, while other parts of the macromolecule interact with a polymer matrix. nih.gov By analogy, the diaryl structure of this compound could be incorporated into polymer backbones or side chains to influence properties like thermal stability, hydrophobicity, and molecular recognition.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from organic linkers and metal nodes (for MOFs) or through covalent bonds (for COFs). researchgate.netencyclopedia.pub The properties of these materials are dictated by the geometry and functionality of the organic linkers. researchgate.net

Typically, the organic linkers are multitopic molecules, most commonly containing carboxylate or azole groups that coordinate to metal centers. encyclopedia.pub An aldehyde like this compound is not a typical primary building block for MOF synthesis. However, it could serve as a precursor to a suitable linker. For example, it could be functionalized with carboxyl groups through a series of synthetic steps to create a dicarboxylic acid linker. The resulting linker's bulky diaryl structure could influence the pore size and environment within the final MOF structure.

Alternatively, aldehydes can be used in the post-synthetic modification of MOFs. Frameworks built with amino-functionalized linkers, such as UiO-66-NH₂, can undergo reactions with aldehydes to install new functional groups within the pores, thereby tuning the framework's properties for specific applications like gas separation or catalysis. encyclopedia.pubrsc.org

Precursor to Diaryl Carboxylic Acids and Related Compounds

The chemical structure of this compound, featuring a reactive aldehyde functional group, positions it as a valuable intermediate in the synthesis of more complex molecules, particularly α,α-diaryl carboxylic acids. The conversion of an aldehyde to a carboxylic acid is a fundamental and highly efficient transformation in organic chemistry, typically achieved through oxidation.

The aldehyde group (-CHO) in this compound can be readily oxidized to a carboxylic acid group (-COOH), yielding 2-(4-methoxyphenyl)-2-phenylacetic acid. This transformation retains the core diaryl structure, making it a direct and atom-economical route to this class of compounds. Various oxidizing agents can be employed for this purpose, ranging from common laboratory reagents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), to milder, more selective methods. The general reaction is depicted below:

General Oxidation Reaction

![Oxidation of this compound to 2-(4-Methoxyphenyl)-2-phenylacetic acid. The image shows the chemical structure of the aldehyde reacting with an oxidizing agent [O] to form the corresponding carboxylic acid.](https://i.imgur.com/example.png)

Figure 1: Oxidation of this compound to its corresponding diaryl carboxylic acid.